



GSK461364: A Potent PLK1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK461364	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, **GSK461364**, detailing its mechanism of action, efficacy across various cancer types, and relevant experimental protocols. **GSK461364** is a selective, reversible, and ATP-competitive inhibitor of PLK1, a key regulator of mitotic progression.[1] Its potent anti-proliferative activity has been demonstrated in a wide range of preclinical models, and it has been evaluated in early-phase clinical trials for solid malignancies.

Mechanism of Action: Targeting Mitotic Progression

GSK461364 exerts its anti-cancer effects by targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] PLK1 is frequently overexpressed in a broad spectrum of human tumors, and its elevated expression often correlates with a poor prognosis.[3]

As an ATP-competitive inhibitor, **GSK461364** binds to the kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest.[2][4] Prolonged mitotic arrest ultimately triggers apoptotic cell death, a process often referred to as mitotic catastrophe.[3][5] Interestingly, the precise nature of the mitotic arrest induced by **GSK461364** is concentration-dependent, with higher concentrations causing a G2 delay followed by a prometaphase arrest. [3]

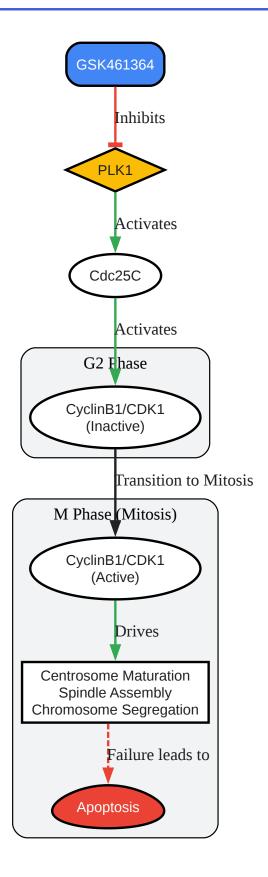






The pro-apoptotic function of p53 can be inhibited by the kinase activity of PLK1.[3][4] Consequently, inhibition of PLK1 by agents like **GSK461364** may be particularly effective in tumors with p53 mutations, a common feature of cancer that often confers resistance to conventional chemotherapies.[6]





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Caption: Simplified signaling pathway of **GSK461364**-mediated PLK1 inhibition.



Efficacy in Preclinical and Clinical Settings

GSK461364 has demonstrated significant anti-tumor activity across a wide array of cancer types in both in vitro and in vivo models, as well as in early clinical development.

Broad Anti-Proliferative Activity

In extensive preclinical testing, **GSK461364** has shown potent anti-proliferative activity against a large panel of over 120 tumor cell lines.[7] This broad efficacy underscores the fundamental role of PLK1 in cancer cell proliferation.

Parameter	Value	Reference
PLK1 Inhibition (Ki)	2.2 nM	[1][6][7]
Selectivity	>390-fold for PLK1 vs. PLK2/3	[7]
IC50 < 50 nM	>83% of >120 cell lines	[3][7]
IC50 < 100 nM	>91% of >120 cell lines	[3][7]

Solid Tumors

A Phase I clinical trial involving patients with advanced solid malignancies established the safety profile and recommended Phase II dose of **GSK461364**.[7][8] While no objective responses were observed, a notable percentage of patients experienced prolonged disease stabilization.[7][8]

Cancer Type	Efficacy Noted	Reference
Esophageal Cancer	Prolonged stable disease (>16 weeks) in 4 patients	[7][8][9]
General Solid Malignancies	Prolonged stable disease (>16 weeks) in 15% of patients	[7][8][9]

Specific Cancer Types with Preclinical Efficacy



- Thyroid Carcinoma: GSK461364 effectively inhibits cell proliferation and induces cell death
 in both poorly differentiated and anaplastic thyroid carcinoma cell lines, irrespective of their
 driver mutations.[2] It has also shown efficacy in an in vivo allograft model of anaplastic
 thyroid cancer.[2]
- Neuroblastoma: The compound has demonstrated strong anti-tumoral activity in preclinical neuroblastoma models, reducing cell viability, inducing apoptosis, and causing cell cycle arrest.[10][11][12] These effects were observed in the low nanomolar range and were independent of MYCN amplification status.[10][12][13] In xenograft models, GSK461364 significantly delayed tumor growth and increased survival.[10][11][12][13]
- Osteosarcoma: PLK1 is significantly overexpressed in osteosarcoma.[5] GSK461364
 induces mitotic arrest, apoptosis, and cellular senescence in osteosarcoma cell lines.[5]
 Furthermore, it exhibits a synergistic cytotoxic effect when combined with paclitaxel.[5]
- Other Cancers: Preclinical studies have also indicated the potential of GSK461364 in other cancers, including non-Hodgkin lymphoma, breast cancer (enhancing radiosensitivity), castration-resistant prostate cancer (synergistic with BRD4 inhibitors), and colon cancer (activity in Colo205 xenografts).[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate the efficacy of **GSK461364**.

In Vitro Kinase Assay

- Objective: To determine the inhibitory constant (Ki) of GSK461364 against purified PLK1 enzyme.
- Methodology: Kinase reactions are typically performed using a Z-Lyte Assay kit. The reaction
 mixture contains 50 mM HEPES (pH 7.5), the purified PLK1 enzyme, and the Ser/Thr
 peptide 16 substrate. GSK461364 is added at varying concentrations to determine its effect
 on enzyme activity, allowing for the calculation of the Ki value.[6]

Cell Proliferation and Viability Assays



- Objective: To measure the anti-proliferative effect of **GSK461364** on cancer cell lines.
- Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of GSK461364 concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that inhibits cell growth by 50% (IC50) is then calculated.
 [3][12]

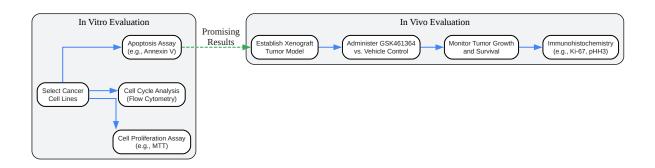
Cell Cycle Analysis

- Objective: To determine the effect of **GSK461364** on cell cycle progression.
- Methodology: Cells are treated with GSK461364 for a specified time (e.g., 24 hours).
 Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2][13]

Human Tumor Xenograft Models

- Objective: To evaluate the in vivo anti-tumor activity of **GSK461364**.
- Methodology: Human tumor cells (e.g., Colo205, IMR32) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6][13] Once tumors reach a palpable size, mice are randomized into treatment and control groups. GSK461364 is administered, typically via intraperitoneal injection, according to a defined schedule.[6][7][13] Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis markers.[13]





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Caption: A general workflow for the preclinical evaluation of **GSK461364**.

Clinical Development and Future Directions

The initial Phase I study of **GSK461364** established a manageable safety profile, with myelosuppression and venous thrombotic emboli (VTE) being the most common grade 3-4 drug-related adverse events.[7][8] The high incidence of VTE (20%) led to the recommendation that further clinical evaluation of **GSK461364** should include co-administration of prophylactic anticoagulation.[7][8] The recommended Phase II dose was determined to be 225 mg administered intravenously on days 1, 8, and 15 of a 28-day cycle.[7][8]

Future research will likely focus on combination therapies, as suggested by the synergistic effects observed with paclitaxel and BRD4 inhibitors.[4][5] Furthermore, identifying predictive biomarkers, such as PLK1 expression levels, Ki-67, and phosphorylated histone H3, could help select patient populations most likely to benefit from **GSK461364** treatment.[7][8] The enhanced activity in p53-deficient models also suggests a potential therapeutic niche for this class of inhibitors.[6]



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- To cite this document: BenchChem. [GSK461364: A Potent PLK1 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b529461#in-which-cancers-is-gsk461364-effective]



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